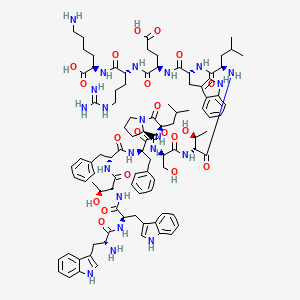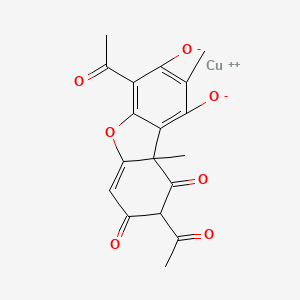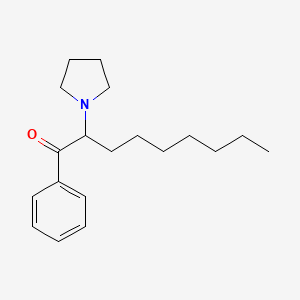
14c-Tipranavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipranavir C-14 is a non-peptidic protease inhibitor used primarily in the treatment of HIV-1 infections. It is a sulfonamide-containing dihydropyrone that targets the HIV protease enzyme, preventing the cleavage of viral polyprotein precursors into functional proteins necessary for the formation of infectious HIV particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tipranavir involves several key steps, including the preparation of intermediates and the final coupling reactions. One common method involves the use of sodium nitroprusside, hydroxylamine hydrochloride, and sodium carbonate solutions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of Tipranavir often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Tipranavir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving Tipranavir include ketoconazole, which inhibits the enzyme CYP3A4 responsible for its metabolism . Other reagents may include acids and bases to facilitate specific reaction pathways.
Major Products Formed: The major products formed from the reactions of Tipranavir include its metabolites, which are processed by the liver and excreted primarily through feces . These metabolites retain some of the antiviral activity, contributing to the overall therapeutic effect.
Scientific Research Applications
Tipranavir C-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used extensively in the study of HIV resistance mechanisms and the development of new antiretroviral therapies . Additionally, it has been investigated for its potential to inhibit the replication of other viruses, such as flaviviruses .
Mechanism of Action
Tipranavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting the cleavage of viral Gag and Gag-Pol polyproteins . This inhibition prevents the formation of mature, infectious viral particles, thereby reducing viral load in patients. The compound’s unique structure allows it to bind with fewer hydrogen bonds, increasing its flexibility and efficacy against drug-resistant strains of HIV .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tipranavir include other protease inhibitors such as lopinavir, atazanavir, and darunavir . These compounds share a common mechanism of action but differ in their chemical structures and resistance profiles.
Uniqueness of Tipranavir: Tipranavir is unique in its ability to inhibit the replication of HIV strains that are resistant to other protease inhibitors . Its non-peptidic structure provides a distinct advantage in terms of flexibility and binding affinity, making it a valuable option for patients with multidrug-resistant HIV infections .
Properties
CAS No. |
1141509-98-9 |
|---|---|
Molecular Formula |
C31H33F3N2O5S |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl](114C)propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i25+2 |
InChI Key |
SUJUHGSWHZTSEU-MWQIXQBFSA-N |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[14C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


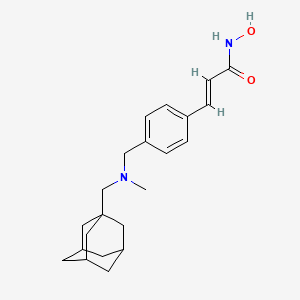
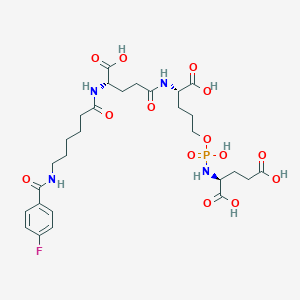
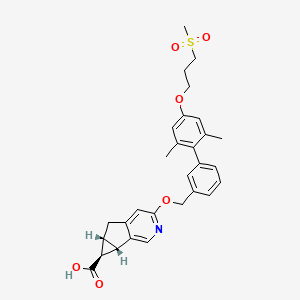
![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)
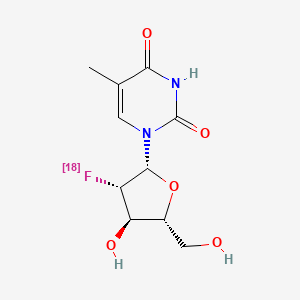
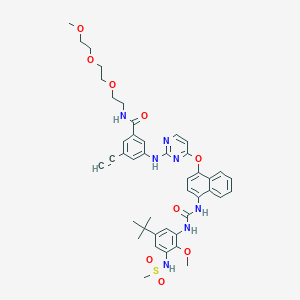

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
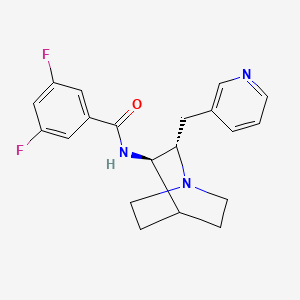
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)
